methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-10(13)6-9-11(14)12-7-4-2-3-5-8(7)16-9/h2-5,9H,6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHVFOBSOSTVJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403194 | |
| Record name | Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73219-44-0 | |
| Record name | Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Aminophenol Derivatives with α-Ketoesters
The benzoxazine core is frequently constructed via cyclocondensation between 2-aminophenol derivatives and α-ketoesters. A seminal approach involves reacting 2-aminophenol with methyl 2-chloroacetoacetate under basic conditions . The reaction proceeds through nucleophilic attack of the amine on the α-ketoester, followed by intramolecular cyclization to form the 1,4-benzoxazin-3-one ring.
Optimization Insights :
-
Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for balancing reactivity and solubility .
-
Base Catalysis : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) facilitates deprotonation of the aminophenol, accelerating nucleophilic attack .
-
Temperature : Reactions typically proceed at 65–80°C, with higher temperatures reducing cyclization time but risking side reactions like ester hydrolysis .
Yield Data :
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| THF, DIPEA, 72 h, 65°C | 68 | 98.5 |
| DCM, TEA, 48 h, 80°C | 72 | 97.8 |
Post-reaction workup involves extraction with ethyl acetate, brine washing, and silica gel chromatography to isolate the product .
Reductive Amination Followed by Esterification
Alternative routes employ reductive amination to construct the benzoxazine scaffold. For example, 2-nitrobenzaldehyde derivatives are reduced to amines, which then react with methyl glyoxylate hemiacetal .
Stepwise Procedure :
-
Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts 2-nitrobenzaldehyde to 2-aminobenzaldehyde .
-
Imine Formation : The amine reacts with methyl glyoxylate hemiacetal in ethanol, forming an imine intermediate.
-
Cyclization : Acidic conditions (e.g., HCl in dioxane) promote intramolecular cyclization to yield the benzoxazinone core .
-
Esterification : The acetic acid sidechain is introduced via Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Critical Parameters :
-
Hydrogenation Pressure : 30–50 psi H₂ ensures complete nitro reduction without over-reduction .
-
Acid Catalyst : 0.1 M HCl in dioxane achieves optimal cyclization rates while minimizing ester hydrolysis .
Challenges :
-
Byproduct Formation : Over-reduction during hydrogenation generates undesired aniline derivatives, necessitating careful catalyst loading .
-
Steric Hindrance : Bulky substituents on the benzaldehyde retard imine formation, requiring prolonged reaction times .
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate key steps. A patent by CN103951632A details a microwave-enhanced cyclocondensation between 2-aminophenol and methyl 2-bromoacetoacetate in dimethylformamide (DMF).
Conditions :
-
Power : 300 W
-
Temperature : 120°C
-
Time : 20 minutes
Advantages :
-
Reduced Side Products : Shorter reaction time limits ester hydrolysis and dimerization.
Limitations :
Solid-Phase Synthesis for High-Throughput Production
Solid-phase methods immobilize intermediates on resin, enabling parallel synthesis of derivatives. A PMC study describes coupling 6-amino-2H-benzo[b] oxazin-3(4H)-one to Wang resin via a photolabile linker. The immobilized intermediate undergoes alkylation with methyl bromoacetate, followed by cleavage using UV light.
Key Steps :
-
Resin Loading : 6-Aminobenzoxazinone is attached using HATU/DIPEA in DMF .
-
Alkylation : Methyl bromoacetate reacts with the free amine in the presence of potassium carbonate.
-
Cleavage : UV irradiation (365 nm) releases the product into solution .
Performance Metrics :
-
Purity : >95% (LC-MS)
-
Throughput : 96 compounds per batch
Analytical Validation of Synthetic Products
Structural Confirmation :
-
NMR Spectroscopy : ¹H NMR (DMSO-d₆) exhibits characteristic signals at δ 10.76 (s, NH), 4.54 (s, OCH₂CO), and 4.30 (s, CH₂O) .
-
Mass Spectrometry : ESI-MS m/z 222.1 [M+H]⁺ aligns with the molecular formula C₁₁H₁₁NO₄ .
Purity Assessment :
-
HPLC : Reverse-phase C18 column (ACN/H₂O gradient) achieves baseline separation with retention time = 6.2 min .
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Cost |
|---|---|---|---|---|
| Cyclocondensation | 68–72 | 48–72 h | High | Low |
| Reductive Amination | 65 | 96 h | Moderate | Medium |
| Microwave | 82 | 0.3 h | Low | High |
| Solid-Phase | 75 | 24 h | High | High |
Cyclocondensation remains the most cost-effective for bulk production, while solid-phase synthesis excels in derivative libraries .
Industrial-Scale Optimization Challenges
Byproduct Management :
-
Ester Hydrolysis : Trace water in solvents hydrolyzes the methyl ester to carboxylic acid, necessitating rigorous drying .
-
Oxidation : The 3-oxo group is prone to air oxidation, requiring inert atmospheres (N₂/Ar) during reactions .
Regulatory Considerations :
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The oxazinone ring undergoes redox reactions under controlled conditions:
- Oxidation : Treatment with potassium permanganate (KMnO₄) oxidizes the oxazinone’s ketone group to form oxo derivatives, altering the electronic properties of the aromatic system .
- Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a hydroxyl group, generating hydroxylated benzoxazine derivatives .
Nucleophilic Substitution
The electron-deficient benzoxazine ring undergoes nucleophilic substitution with amines, alcohols, and thiols:
- Amination : Reaction with primary amines (e.g., methylamine) substitutes the oxazinone oxygen, forming N-alkylated derivatives .
- Alkoxylation : Ethylene glycol in the presence of BF₃·Et₂O introduces alkoxy groups at the 4-position .
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Methylamine | DCM, RT, 12 h | Methyl 2-(3-(methylamino)-4H-...acetate | Intermediate for bioactive analogs |
| Ethylene glycol | BF₃·Et₂O, reflux, 6 h | Methyl 2-(4-(2-hydroxyethoxy)-3-oxo-...acetate | Polymer precursor |
Cyclization and Ring-Opening
The compound participates in cycloaddition and ring-opening reactions:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide forms 1,2,3-triazole-linked hybrids .
- Acid-Catalyzed Hydrolysis : Concentrated HCl cleaves the oxazinone ring, yielding anthranilic acid derivatives .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| CuAAC with propargyl bromide | CuSO₄, sodium ascorbate, H₂O/THF, 80°C | Triazole-benzoxazine hybrid | 78% |
| Hydrolysis | 6M HCl, reflux, 4 h | 2-(Anthraniloyloxy)acetic acid | 86% |
Ester Functionalization
The methyl ester undergoes transesterification and hydrolysis:
- Transesterification : Ethanol/H₂SO₄ converts the methyl ester to ethyl ester .
- Saponification : LiOH in THF/H₂O yields the carboxylic acid, enabling further amidation .
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Transesterification | EtOH, H₂SO₄, reflux | Ethyl 2-(3-oxo-...acetate | Solubility modification |
| Saponification | LiOH, THF/H₂O, RT | 2-(3-Oxo-...acetic acid | Drug conjugate synthesis |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization:
- Suzuki-Miyaura : Reaction with phenylboronic acid introduces aryl groups at the 6-position .
- Heck Reaction : Styrene derivatives form vinyl-substituted analogs .
| Coupling Type | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Methyl 2-(6-phenyl-3-oxo-...acetate | 63% |
| Heck | Pd(OAc)₂ | Methyl 2-(6-vinyl-3-oxo-...acetate | 58% |
Key Research Findings
- Antioxidant Activity : C-3 substituted analogs exhibit radical scavenging activity (IC₅₀ = 12–18 μM in DPPH assay), surpassing BHT .
- Biological Interactions : The oxazinone ring binds to cytochrome P450 enzymes, modulating metabolic pathways .
- Industrial Relevance : Used in polymer synthesis due to thermal stability (decomposition >250°C) .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds related to methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate exhibit significant antimicrobial properties. For instance, derivatives of benzoxazine structures have been shown to inhibit bacterial growth effectively. A study demonstrated that these compounds could serve as potential leads in developing new antibiotics against resistant strains of bacteria .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have highlighted that certain benzoxazine derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and death, making it a candidate for further development in cancer therapeutics .
1.3 Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been observed to reduce oxidative stress in neuronal cells, which is crucial in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's .
Agrochemicals
2.1 Herbicidal Activity
The compound's structural features allow it to interact with biological systems effectively, making it a candidate for herbicide development. Research indicates that this compound can inhibit the growth of specific weed species without affecting crop plants, thus presenting a selective herbicidal action .
2.2 Insecticidal Properties
In addition to herbicidal applications, this compound has shown promise as an insecticide. Studies have reported its effectiveness against various agricultural pests, indicating its potential role in integrated pest management strategies .
Materials Science
3.1 Polymer Chemistry
This compound can be utilized in polymer synthesis due to its reactive functional groups. It can act as a monomer or additive in the production of polymers with enhanced thermal stability and mechanical properties .
3.2 Coatings and Adhesives
The compound's unique properties make it suitable for use in coatings and adhesives. Research has shown that incorporating this compound into formulations can improve adhesion strength and resistance to environmental degradation .
Summary of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against resistant bacteria |
| Anticancer drugs | Induces apoptosis in cancer cells | |
| Neuroprotective agents | Reduces oxidative stress | |
| Agrochemicals | Herbicides | Selective growth inhibition of weeds |
| Insecticides | Effective pest control | |
| Materials Science | Polymer synthesis | Enhanced thermal stability |
| Coatings and adhesives | Improved adhesion strength |
Mechanism of Action
The mechanism of action of methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heteroatom Variations
Benzothiazine Derivatives
- Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetate (CAS: 7556-63-0): Structural Difference: Replacement of oxygen with sulfur in the heterocyclic ring. Physical Properties: Molecular weight = 237.27 g/mol; melting point = 143–147°C .
Chlorinated Derivatives
- 2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic Acid (CAS: 26494-58-6):
Substituent Variations on the Benzoxazine Core
Sulfonyl-Substituted Derivatives
- Ethyl 2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate (CAS: 6128-31-0): Structural Difference: Phenylsulfonyl group at the 4-position.
Dimethyl-Substituted Derivatives
Functional Group Modifications
Oxadiazole-Containing Derivatives
- (Substituted-Phenyl-1,2,4-Oxadiazol-5-yl) Methyl-2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate (e.g., Compound 10a-f): Structural Difference: Oxadiazole ring appended to the benzoxazine core. Synthesis: Achieved via coupling reactions with phenyl-1,2,4-oxadiazoles in the presence of cesium carbonate, yielding 70–85% . Biological Relevance: Demonstrates superior COX-2 inhibitory activity compared to non-oxadiazole analogues .
Urea-Linked Derivatives
- 1-((2-(4-Methylenepiperidin-1-yl)-6-(trifluoromethyl)-pyridin-3-yl)methyl)-3-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)urea (Compound 11): Structural Difference: Urea linkage introduces hydrogen-bonding capability.
Biological Activity
Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C10H9NO4
- Molecular Weight : 207.19 g/mol
- IUPAC Name : this compound
This compound features a benzo[b][1,4]oxazine core, which is known for its pharmacological potential.
Biological Activities
The biological activities of this compound have been explored in various studies. Key findings include:
1. Antimicrobial Activity
Research has demonstrated that derivatives of the oxazine structure exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
2. Anticancer Properties
Several studies have indicated that compounds with the oxazine moiety possess anticancer activity. In vitro assays have revealed that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression . Specific IC50 values for related compounds suggest promising efficacy against certain cancer types.
3. Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX . This activity could be beneficial in treating chronic inflammatory diseases.
Synthesis Methods
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. A common method includes:
-
Starting Materials :
- 1,4-benzoxazine derivatives
- Methyl chloroacetate
- Potassium carbonate as a base
-
Procedure :
- Combine the starting materials in a suitable solvent.
- Heat the mixture under reflux for several hours.
- Purify the resulting product using chromatography techniques.
Case Study 1: Antimicrobial Efficacy
A study conducted on various oxazine derivatives demonstrated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Case Study 2: Cancer Cell Apoptosis
In vitro studies on human cancer cell lines revealed that treatment with methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-y)acetate led to increased levels of apoptotic markers such as caspase activation and PARP cleavage. These findings suggest a potential role for this compound in cancer therapy .
Q & A
Q. What are the common synthetic routes for preparing methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate?
The compound is typically synthesized via cyclocondensation of substituted aminophenols with α-keto esters or α-halo esters. For example, Shridhar et al. (1985) reported a one-pot synthesis where 2-amino-4-substituted phenols react with methyl 2-chloroacetate under basic conditions to form the benzoxazinone core, followed by esterification . Another method involves coupling benzoxazinone intermediates with activated acetates using potassium carbonate and crown ethers in polar aprotic solvents like DMF (e.g., synthesis of analogous compounds in ). Purification often employs column chromatography with ethyl acetate/hexane gradients, and yields range from 50–75% depending on substituent steric effects.
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Structural confirmation relies on -NMR, -NMR, and X-ray crystallography. Key NMR signals include the methyl ester group (δ ~3.7–3.8 ppm, singlet) and the oxazinone carbonyl (δ ~165–170 ppm in -NMR). X-ray diffraction (e.g., SHELXL refinement) confirms the bicyclic system’s planarity and hydrogen-bonding patterns, as seen in related benzoxazinone derivatives (). Mass spectrometry (ESI-MS or EI-MS) is used to verify molecular ion peaks and fragmentation patterns.
Q. What are the primary biological targets or activities associated with this compound?
The benzoxazinone scaffold is associated with cyclooxygenase-2 (COX-2) inhibition (), mineralocorticoid receptor modulation (e.g., AZD9977 derivatives in ) , and antimycobacterial activity via DprE1 inhibition ( ) . Biological screening typically involves enzyme-linked immunosorbent assays (ELISA) for COX-2, radioligand binding assays for receptor affinity, and microplate Alamar Blue assays for mycobacterial growth inhibition.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in stereochemistry or tautomeric forms?
Single-crystal X-ray analysis using SHELX programs (e.g., SHELXL) is critical for determining tautomerism in the oxazinone ring. For example, the keto-enol equilibrium can be resolved by observing electron density maps for carbonyl groups and hydrogen-bonding networks (). Twinning or disorder in crystals, common in flexible bicyclic systems, is mitigated by high-resolution data collection (≤1.0 Å) and iterative refinement with restraints on thermal parameters.
Q. What strategies optimize synthetic yield when introducing electron-withdrawing substituents to the benzoxazinone core?
Electron-withdrawing groups (e.g., nitro, halogens) decrease nucleophilicity at the oxazinone nitrogen, necessitating activated coupling partners. For example, Pd/C-catalyzed hydrogenation of nitro intermediates () or Suzuki-Miyaura cross-coupling () improves regioselectivity. Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 4 hours under conventional heating) and minimizes decomposition of sensitive esters.
Q. How do structural modifications influence bioactivity, and how are contradictory SAR data interpreted?
Substitution at the 6- or 8-position of the benzoxazinone ring significantly affects potency. For instance, 6-carboxy derivatives show enhanced COX-2 inhibition (), while 8-amino groups improve antimycobacterial activity ( ) . Contradictory results, such as reduced activity with bulky aryl substituents (), may arise from steric hindrance at the target binding pocket or altered pharmacokinetic properties. MD simulations or free-energy perturbation (FEP) calculations are recommended to rationalize such trends.
Q. What computational methods are employed to predict metabolic stability or toxicity of benzoxazinone derivatives?
Density functional theory (DFT) calculates frontier molecular orbitals to assess reactivity toward cytochrome P450 enzymes. ADMET predictors (e.g., SwissADME, ProTox-II) evaluate logP, plasma protein binding, and hepatotoxicity. For example, ester groups in this compound are prone to hydrolysis, which can be mitigated by replacing the methyl ester with a trifluoroethyl group ( ) .
Methodological Challenges and Solutions
Q. How are impurities or by-products controlled during large-scale synthesis?
Common impurities include uncyclized intermediates (e.g., chloroacetamide derivatives) and dimerization products. Process analytical technology (PAT) tools, such as in-situ FTIR or HPLC-MS, monitor reaction progression. Recrystallization from ethanol/water mixtures (≥95% purity) or preparative HPLC with C18 columns removes persistent impurities.
Q. What validation criteria are used for crystallographic models in publications?
The R-factor (≤0.05), R (≤0.07), and residue electron density maps (RMSD ≤0.01 eÅ) are standard metrics. PLATON checks for missed symmetry or twinning, and the Cambridge Structural Database (CSD) is referenced to validate bond lengths/angles ().
Q. How is enantiomeric purity ensured in chiral benzoxazinone derivatives?
Chiral HPLC (e.g., Chiralpak IA/IB columns) or enzymatic resolution using lipases (e.g., Candida antarctica lipase B) separates enantiomers. Absolute configuration is assigned via circular dichroism (CD) spectroscopy or anomalous dispersion in X-ray studies ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
